4'-Hydroxybiphenyl-4-carboximidamide
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Overview
Description
4’-Hydroxybiphenyl-4-carboximidamide is an organic compound with the molecular formula C13H12N2O. It is known for its unique structure, which consists of a biphenyl core with a hydroxy group at the 4’ position and a carboximidamide group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxybiphenyl-4-carboximidamide typically involves the reaction of 4’-hydroxybiphenyl with a suitable carboximidamide precursor. One common method includes the use of 4’-hydroxybiphenyl-4-carbonitrile as a starting material, which undergoes a reaction with ammonia or an amine under specific conditions to form the desired carboximidamide .
Industrial Production Methods: Industrial production of 4’-Hydroxybiphenyl-4-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxybiphenyl-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
4’-Hydroxybiphenyl-4-carboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Hydroxybiphenyl-4-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4’-Hydroxybiphenyl-4-carbonitrile: Similar structure but with a nitrile group instead of a carboximidamide group.
4’-Hydroxybiphenyl-4-carboxamidoxime: Contains an amidoxime group instead of a carboximidamide group.
Uniqueness: 4’-Hydroxybiphenyl-4-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)benzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13(15)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16H,(H3,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXGPCCFLYQXMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421793 |
Source
|
Record name | 4'-HYDROXYBIPHENYL-4-CARBOXIMIDAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149507-28-8 |
Source
|
Record name | 4'-HYDROXYBIPHENYL-4-CARBOXIMIDAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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